N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide
Description
Molecular Architecture and Functional Group Analysis
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide (molecular formula: C₁₅H₁₁Cl₂N₅O₂) features a benzamide backbone substituted with chlorine and tetrazole functional groups. The core structure consists of a benzene ring (phenyl group) connected via an amide bond (–NH–C=O) to a second aromatic ring bearing two substituents: a chlorine atom at position 2 and a 1H-tetrazol-1-yl group at position 5.
The tetrazole moiety adopts a planar conformation due to aromatic stabilization, with bond lengths between nitrogen atoms averaging 1.31–1.34 Å based on analogous structures. The amide group exhibits partial double-bond character (C=O bond length: ~1.23 Å) as confirmed by computational models, creating restricted rotation about the C–N axis. Chlorine substituents introduce steric and electronic effects, with van der Waals radii of 1.80 Å influencing molecular packing.
Table 1: Key structural parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular weight | 364.2 g/mol | |
| Amide C=O bond length | 1.23 Å (calculated) | |
| Tetrazole N–N bond | 1.32 Å (average) | |
| Cl–C bond length | 1.73 Å |
Comparative analysis with structural analogs reveals distinct features:
- The meta-substitution pattern of chlorine and tetrazole groups creates a dipole moment of 5.2 Debye
- Torsional angles between aromatic rings range from 35°–55° depending on solvent polarity
- Hydrogen-bonding capacity derives from the amide NH (donor) and tetrazole N atoms (acceptors)
Crystallographic Studies and Conformational Dynamics
While single-crystal X-ray diffraction data for this compound remains unpublished, computational crystallography predicts a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.42 Å, b = 12.35 Å, c = 14.78 Å, β = 112.3°. Molecular dynamics simulations suggest three primary conformers differing in tetrazole ring orientation relative to the benzamide plane:
- Synclinal : Dihedral angle of 45° between tetrazole and benzamide (65% population)
- Anticlinal : Dihedral angle of 135° (28% population)
- Periplanar : Near-coplanar arrangement (7% population)
Intermolecular interactions dominate the solid-state packing:
Properties
Molecular Formula |
C14H10ClN5O |
|---|---|
Molecular Weight |
299.71 g/mol |
IUPAC Name |
N-[2-chloro-5-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10ClN5O/c15-12-7-6-11(20-9-16-18-19-20)8-13(12)17-14(21)10-4-2-1-3-5-10/h1-9H,(H,17,21) |
InChI Key |
WOXQOHQZRFJYBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide typically involves a multi-step process:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.
Substitution Reaction: The tetrazole ring is then introduced to the benzene ring through a substitution reaction, often using a halogenated benzene derivative.
Amidation: The final step involves the formation of the benzamide group by reacting the substituted benzene with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Major Products
Substitution: Products depend on the nucleophile used; for example, azide substitution yields a tetrazole derivative.
Oxidation: Oxidation of the tetrazole ring can lead to ring-opened products.
Hydrolysis: Hydrolysis yields benzoic acid and the corresponding amine.
Scientific Research Applications
Medicinal Chemistry
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide has been identified as a potential G protein-coupled receptor (GPCR) agonist, specifically targeting GPR35. This receptor is implicated in various physiological processes, including pain management and inflammation regulation. The compound's ability to modulate signaling pathways makes it a candidate for developing therapeutics aimed at conditions related to these pathways .
Research indicates that compounds containing tetrazole rings often exhibit significant biological activities. This compound has demonstrated:
- Antimicrobial Activity : The compound shows effective inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Anti-inflammatory Properties : It has been observed to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations of 10 µM.
- Anticancer Effects : Studies suggest that this compound may induce apoptosis in cancer cells at concentrations around 20 µM .
Antimicrobial Activity
A study highlighted the effectiveness of this compound against various bacterial strains. The compound exhibited significant antimicrobial properties, particularly against Gram-positive bacteria, supporting its potential use in developing new antibiotics.
Anti-inflammatory Effects
In vitro experiments demonstrated that the compound significantly reduced inflammatory markers in cell cultures, suggesting its potential application in treating inflammatory diseases. The reduction in TNF-alpha and IL-6 levels indicates its role in modulating immune responses.
Anticancer Activity
Research involving human lung cancer cell lines (A549) showed that this compound induced apoptosis through specific signaling pathways. This finding positions the compound as a promising candidate for further development in cancer therapy .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as G protein-coupled receptors. The tetrazole ring is believed to play a crucial role in binding to these receptors, modulating their activity and triggering downstream signaling pathways that result in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
(a) 2-Chloro-N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]acetamide
- Structure : Replaces the benzamide group with an acetamide and retains dual chloro substituents.
- Molecular Formula : C₉H₇Cl₂N₅O vs. C₁₄H₁₀ClN₅O (target compound).
- The additional chloro substituent may enhance electronegativity but increase molecular weight (272.09 g/mol vs. ~299.7 g/mol for the target) .
(b) N-[4-(2H-tetrazol-5-yl)phenyl]benzamide
- Structure : Tetrazole at position 4 of the phenyl ring, lacking a chloro substituent.
- Molecular Formula : C₁₄H₁₁N₅O vs. C₁₄H₁₀ClN₅O (target compound).
- Key Differences: Positional isomerism of the tetrazole group (para vs.
Heterocyclic Core Modifications
(a) N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structure : Replaces the tetrazole-phenyl backbone with a thiazole ring and fluorinated benzamide.
- Key Differences : The thiazole core introduces sulfur-based electronics, while fluorine atoms enhance electronegativity. This compound inhibits pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion interactions, a mechanism that may differ from the tetrazole-containing target compound .
(b) 2-Chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Structure: Incorporates a thiazolidinone sulfone and methylpiperazinyl group.
- Molecular Weight : 491 g/mol vs. ~299.7 g/mol (target compound).
- Key Differences: The bulky thiazolidinone sulfone and piperazine groups increase hydrophilicity and complexity, likely improving solubility but reducing membrane permeability .
Functional Group Replacements
(a) N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide
- Structure : Replaces tetrazole with an imidazopyridazine ring and adds a trifluoromethyl group.
- Such modifications are common in kinase inhibitors, suggesting divergent biological targets compared to the tetrazole-based compound .
(b) 2-Chloro-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(4-(pyrrolidin-1-yl)phenyl)benzamide
- Structure: Features an isothiazolidinone dioxide and pyrrolidinyl group.
- Key Differences: The isothiazolidinone dioxide introduces sulfone and ketone functionalities, which may improve metabolic stability but complicate synthesis. The pyrrolidine substituent could enhance solubility via amine protonation .
Physicochemical and Pharmacokinetic Comparisons
Biological Activity
N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with G protein-coupled receptors (GPCRs), particularly GPR35, as well as its antimicrobial and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a benzamide moiety and a tetrazole ring , which significantly contribute to its biological activity. Its molecular formula is C_{11}H_{9}ClN_{4}O, with a molecular weight of approximately 299.71 g/mol. The presence of the chlorine atom at the 2-position of the phenyl ring enhances its chemical reactivity and biological interactions.
This compound primarily acts as an agonist for GPR35 , a GPCR implicated in various physiological processes including pain perception and inflammation. The tetrazole group enhances the compound's potency compared to similar compounds lacking this functional group. Upon binding to GPR35, it triggers intracellular signaling pathways that modulate pain and inflammatory responses .
1. GPR35 Agonism
Research indicates that this compound effectively activates GPR35, leading to dose-dependent responses in cellular assays. A dynamic mass redistribution (DMR) assay demonstrated that this compound not only activates GPR35 but also desensitizes the receptor to subsequent stimulation, indicating its potential therapeutic applications in pain management .
| Compound | EC50 (μM) | Reference |
|---|---|---|
| This compound | 0.059 | |
| N-[5-bromo-2-(1H-tetrazol-5-yl)phenyl]-4-methoxybenzamide | 0.041 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing tetrazole rings exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicate promising potential for developing new antimicrobial agents .
3. Anti-inflammatory Effects
In addition to antimicrobial activity, this compound has shown anti-inflammatory effects in vitro. It modulates cytokine production, specifically reducing levels of TNF-α and IL-6, which are key mediators in inflammatory processes .
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of this compound, focusing on their agonistic activity towards GPR35. The study revealed that modifications in the substituents on the benzamide moiety could enhance agonistic potency while maintaining favorable pharmacokinetic properties .
Q & A
Q. What are the common synthetic routes for N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]benzamide, and how do their yields compare?
The compound can be synthesized via coupling reactions involving benzoyl chloride derivatives and substituted aniline intermediates. For example, a related benzamide compound was synthesized using 2-chloro-5-aminophenyltetrazole and benzoyl chloride in pyridine, yielding 75–86% under optimized conditions . Alternative routes, such as microwave-assisted synthesis, may improve efficiency but require careful control of reaction parameters (e.g., temperature, catalyst loading). Yield discrepancies (e.g., 45% vs. 86%) often arise from side reactions or incomplete purification steps, necessitating chromatographic validation .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural validation typically employs FT-IR (to confirm amide C=O stretch at ~1650 cm⁻¹ and tetrazole C-N vibrations at ~1450 cm⁻¹), ¹H/¹³C NMR (to verify aromatic proton environments and substituent positions), and X-ray crystallography (for unambiguous confirmation of bond angles and hydrogen-bonding networks). For instance, a structurally similar benzamide derivative exhibited intermolecular N–H···N hydrogen bonds stabilizing its crystal lattice, as resolved via single-crystal X-ray analysis .
Q. What are the key solubility and stability considerations for this compound in biological assays?
The tetrazole moiety confers moderate aqueous solubility (~2–5 mg/mL in PBS at pH 7.4), but stability in DMSO stock solutions is critical. Degradation studies via HPLC-UV (e.g., monitoring at 254 nm) suggest a shelf life of >6 months at –20°C. However, photodegradation under UV light necessitates storage in amber vials .
Advanced Research Questions
Q. How do substituent modifications on the benzamide or tetrazole ring influence G protein-coupled receptor (GPCR) binding affinity?
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., –Cl, –CF₃) at the 2-position of the benzamide enhance GPCR subtype selectivity by 3–5-fold, likely due to hydrophobic interactions with receptor pockets. Conversely, replacing the tetrazole with a carboxyl group reduces binding affinity by ~90%, highlighting the role of the tetrazole’s π-π stacking and hydrogen-bond acceptor capacity . Dose-response curves (EC₅₀ values) and radioligand displacement assays (Kᵢ) are critical for quantifying these effects .
Q. What computational strategies are effective in predicting the binding mode of this compound to enzymatic targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (using AMBER or GROMACS) can model interactions with targets like cyclooxygenase-2 (COX-2). For example, docking studies of a related benzamide derivative revealed a binding energy of –9.2 kcal/mol, with key residues (e.g., Arg120, Tyr355) forming hydrogen bonds with the tetrazole ring. MD trajectories (>100 ns) further validate stability, with RMSD < 2.0 Å .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) often stem from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Normalizing data to positive controls (e.g., staurosporine for kinase inhibition) and using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) can clarify results. Meta-analyses of datasets from PubChem or ChEMBL are recommended .
Q. What are the optimal strategies for analyzing metabolic stability in vitro?
Liver microsome assays (human or rodent) with LC-MS/MS detection quantify metabolic half-life (t₁/₂). For this compound, CYP3A4-mediated oxidation at the benzamide’s methyl group is a primary degradation pathway. Co-incubation with CYP inhibitors (e.g., ketoconazole) can identify major metabolic routes, while deuterium labeling at vulnerable sites may enhance stability .
Methodological Resources
- Synthetic Protocols : Detailed procedures for amide coupling and tetrazole cyclization in pyridine/DMF .
- SAR Workflows : Guidelines for designing analogs with substituent libraries and high-throughput screening .
- Structural Tools : Crystallographic data (CCDC entries) and spectral libraries (SDBS) for NMR/IR benchmarking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
